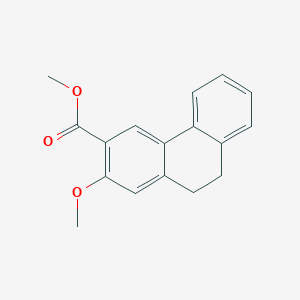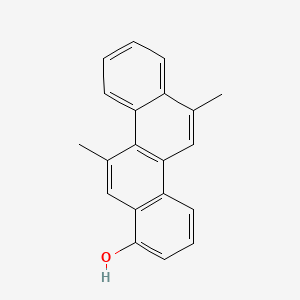![molecular formula C31H23N3 B14422440 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline CAS No. 84285-20-1](/img/no-structure.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications .
Preparation Methods
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline typically involves Suzuki coupling reactions. The process begins with the commercially available 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, which is then reacted with various aryl halide derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its performance in electronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism by which 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline exerts its effects is primarily through its ability to transport holes in electronic devices. The compound’s molecular structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing the device’s efficiency and stability . The molecular targets and pathways involved include the interaction with other organic molecules in the device, facilitating the movement of charges.
Comparison with Similar Compounds
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is often compared with other similar compounds such as:
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells.
Carbazole: A simpler compound that serves as a building block for more complex molecules.
N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine: Another hole-transporting material used in electronic devices.
The uniqueness of this compound lies in its specific structural properties, which provide a balance of stability, efficiency, and ease of synthesis, making it a valuable compound in the field of organic electronics.
Properties
| 84285-20-1 | |
Molecular Formula |
C31H23N3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(carbazol-9-yliminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C31H23N3/c1-3-11-25(12-4-1)33(26-13-5-2-6-14-26)27-21-19-24(20-22-27)23-32-34-30-17-9-7-15-28(30)29-16-8-10-18-31(29)34/h1-23H |
InChI Key |
IHWSQPSBWTUBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)




![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)


![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
